molecular formula C19H13ClF3N3O B1669653 Ctep CAS No. 871362-31-1

Ctep

Katalognummer: B1669653
CAS-Nummer: 871362-31-1
Molekulargewicht: 391.8 g/mol
InChI-Schlüssel: GOHCTCOGYKAJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlor-4-[2,5-Dimethyl-1-(4-Trifluormethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridin, allgemein bekannt als CTEP, ist eine Forschungsverbindung, die von Hoffmann-La Roche entwickelt wurde. Es wirkt als selektiver allosterischer Antagonist des metabotropen Glutamatrezeptors Subtyp 5 (mGluR5). Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener neurologischer Erkrankungen großes Interesse geweckt .

Vorbereitungsmethoden

Die Synthese von 2-Chlor-4-[2,5-Dimethyl-1-(4-Trifluormethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridin umfasst mehrere Schritte. Das optimierte Protokoll für seine Synthese und Reinigung wurde berichtet, die Verbindung in 63% Ausbeute zu liefern, eine signifikante Verbesserung gegenüber früheren Methoden . Der Syntheseweg umfasst die Herstellung von Zwischenprodukten, die isoliert, gereinigt und durch Infrarotspektroskopie, Kernresonanzspektroskopie (NMR) und Elementaranalyse vollständig charakterisiert werden .

Chemische Reaktionsanalyse

2-Chlor-4-[2,5-Dimethyl-1-(4-Trifluormethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Wissenschaftliche Forschungsanwendungen

2-Chlor-4-[2,5-Dimethyl-1-(4-Trifluormethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridin hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

2-Chlor-4-[2,5-Dimethyl-1-(4-Trifluormethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridin übt seine Wirkungen aus, indem es selektiv mit hoher Affinität an den metabotropen Glutamatrezeptor Subtyp 5 (mGluR5) bindet. Diese Bindung hemmt die Aktivität des Rezeptors und moduliert so die glutamatergen Signalwege, die an verschiedenen neurologischen Prozessen beteiligt sind . Die Hemmung von mGluR5 hat sich als therapeutisches Potenzial bei der Behandlung verschiedener neurologischer Erkrankungen gezeigt .

Analyse Chemischer Reaktionen

2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Key Applications of CTEP

  • Clinical Trials Coordination
    • This compound plays a pivotal role in planning, reviewing, and executing clinical trials. This includes Phase II trials aimed at evaluating new anti-cancer agents in specific cancer types such as breast, ovarian, lung, and urologic cancers .
    • The program supports laboratory correlative studies that enhance understanding of drug effects on biological changes in patients .
  • Drug Development Support
    • This compound sponsors investigational drugs and collaborates with industry partners to expedite the development process. This collaboration increases the likelihood that promising agents will reach clinical use more quickly .
    • For example, CYC065, a cyclin-dependent kinase inhibitor developed by Cyclacel Pharmaceuticals, has shown efficacy in preclinical models for various cancers, including leukemia and breast cancer resistant to standard treatments .
  • Collaborative Research Initiatives
    • This compound maintains agreements with various institutions to facilitate access to investigational agents for clinical and non-clinical studies. This collaborative framework allows for a broader scope of research across multiple cancer types .
    • The program also emphasizes the importance of collecting central data and biostatistical expertise to meet FDA research requirements .

Case Study 1: CYC065 in Hematological Malignancies

  • Objective : Evaluate the safety and efficacy of CYC065 in patients with chronic leukemia.
  • Findings : Preclinical data indicated that CYC065 induced apoptosis in myeloma cells and demonstrated cytotoxicity at sub-micromolar concentrations. Clinical trials are ongoing to assess its effectiveness in human subjects .

Case Study 2: Sapacitabine for Acute Myeloid Leukemia

  • Objective : Assess sapacitabine's efficacy as a front-line treatment for elderly patients with newly diagnosed acute myeloid leukemia.
  • Findings : Sapacitabine has shown promising anti-tumor activity in preclinical studies and is currently being evaluated in Phase III trials. The drug's dual mechanism—interfering with DNA synthesis and inducing cell cycle arrest—has been highlighted as a significant advantage over traditional therapies .

Data Table: this compound Agents Available for Clinical Trials

Agent NameIndicationPhaseKey Findings
CYC065Chronic LeukemiaPhase IIInduces apoptosis in resistant cell lines
SapacitabineAcute Myeloid LeukemiaPhase IIISuperior anti-tumor activity compared to gemcitabine
SeliciclibBreast CancerPhase IIReverses resistance to aromatase inhibitors
EntrectinibTumor GeneticsApprovedEffective based on tumor genetics rather than type

Wirkmechanismus

2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine exerts its effects by selectively binding to the metabotropic glutamate receptor subtype 5 (mGluR5) with high affinity. This binding inhibits the receptor’s activity, thereby modulating the glutamatergic signaling pathways involved in various neurological processes . The inhibition of mGluR5 has been shown to have therapeutic potential in treating several neurological disorders .

Vergleich Mit ähnlichen Verbindungen

2-Chlor-4-[2,5-Dimethyl-1-(4-Trifluormethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridin ist einzigartig unter den Antagonisten des metabotropen Glutamatrezeptors Subtyp 5 (mGluR5) aufgrund seiner hohen Selektivität und langen biologischen Halbwertszeit. Ähnliche Verbindungen umfassen:

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität, Potenz und therapeutischen Anwendungen.

Biologische Aktivität

CTEP, or the Cancer Therapy Evaluation Program, is a pivotal component of the National Cancer Institute (NCI) that focuses on the evaluation and development of new anti-cancer agents. This article explores the biological activity of compounds evaluated under this compound, emphasizing their mechanisms of action, clinical trial outcomes, and relevant case studies.

Overview of this compound

This compound sponsors and supports clinical trials to evaluate the efficacy and safety of investigational cancer therapies. These trials often incorporate laboratory studies to understand the pharmacological effects and biological responses elicited by these agents. The program aims to accelerate the development of promising therapies for various cancers, including breast, ovarian, lung, and urologic cancers .

This compound evaluates a wide range of compounds with diverse mechanisms of action. Key categories include:

  • Cytotoxic Agents : These compounds directly kill cancer cells by inducing apoptosis or disrupting cellular processes.
  • Targeted Therapies : These agents specifically target molecular pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway.
  • Immunotherapies : These therapies enhance the body’s immune response against tumors, utilizing cytokines like interleukin-15 (IL-15) to activate T cells and natural killer cells .

1. Pembrolizumab in Head and Neck Cancer

A Phase III trial evaluated pembrolizumab (MK-3475), an anti-PD-1 therapy, for patients with recurrent or metastatic head and neck squamous cell carcinoma. The trial demonstrated that pembrolizumab significantly improved overall survival compared to standard treatments like methotrexate and docetaxel .

Treatment GroupOverall Survival Rate
Pembrolizumab60%
Standard Treatment40%

2. Triheptanoin for Fatty Acid Oxidation Disorders

Triheptanoin has been studied in patients with long-chain fatty acid oxidation disorders (LC-FAOD). A retrospective study indicated that treatment with triheptanoin reduced hospitalization frequency and severity among patients .

Patient GroupHospitalization Frequency (Before)Hospitalization Frequency (After)
Triheptanoin Treated5 times/year2 times/year

Pharmacokinetic Studies

This compound emphasizes the importance of pharmacokinetic studies to assess how drugs are metabolized and their effects on biological systems. These studies help in understanding drug distribution, metabolism, and excretion, which are critical for optimizing dosing regimens.

Example Findings from Pharmacokinetic Studies

  • Agent : Imatinib mesylate
  • Study Outcome : Demonstrated significant reductions in tumor size in gastrointestinal stromal tumors (GISTs) with specific pharmacokinetic profiles correlating with treatment efficacy .

Challenges in Clinical Trials

Despite this compound's efforts, many clinical trials face challenges related to patient accrual. Approximately 38% of this compound-supported oncology trials fail to meet their enrollment goals, particularly in Phase III studies . This highlights the need for improved strategies to enhance participation in clinical research.

Eigenschaften

IUPAC Name

2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCTCOGYKAJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469986
Record name CTEP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871362-31-1
Record name 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871362-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ctep
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTEP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTEP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ctep
Reactant of Route 2
Reactant of Route 2
Ctep
Reactant of Route 3
Reactant of Route 3
Ctep
Reactant of Route 4
Reactant of Route 4
Ctep
Reactant of Route 5
Reactant of Route 5
Ctep
Reactant of Route 6
Reactant of Route 6
Ctep

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.